molecular formula C6H8N2O2S B562288 Methyl 4,5-diaminothiophene-2-carboxylate CAS No. 106850-18-4

Methyl 4,5-diaminothiophene-2-carboxylate

Cat. No.: B562288
CAS No.: 106850-18-4
M. Wt: 172.202
InChI Key: AJDXQZNWZYJVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4,5-diaminothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H8N2O2S . It is used for research and development purposes . The compound also exists in a dihydrochloride form with the molecular formula C6H10Cl2N2O2S and a molecular weight of 245.13 .


Molecular Structure Analysis

The InChI code for “this compound dihydrochloride” is 1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound dihydrochloride” has a molecular weight of 245.13 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Organic Synthesis and Functionalization One notable application involves the use of thiophene-incorporating compounds for distant functionalization in electrophilic reactions. Compounds like methyl thiophene-2-carboxylate have been utilized as synthetic equivalents for creating long-chain esters with remote hydroxyl and carboxyl groups. Such processes have been promoted by samarium diiodide, showcasing the utility of thiophene derivatives in the synthesis of complex organic molecules, including potential pharmacological agents (Yang et al., 2000).

Electrochemical Studies Methyl 3-halo-1-benzothiophene-2-carboxylates have been studied for their electrochemical behavior, demonstrating the ECE mechanism (electron - chemical step - electron) in their reduction processes. This research provides insights into the electrochemical properties of thiophene derivatives, with potential implications for their use in electronic and photovoltaic applications (Michal Rejňák et al., 2004).

Antitumor and Antiviral Activities A significant area of research involves the synthesis and biological evaluation of diaminothiophene derivatives for their antitumor and antiviral properties. Studies have identified several diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives with promising activities against various human cancer cell lines and influenza viruses, highlighting the potential of these compounds in drug discovery and development (Khurshed Bozorov et al., 2017).

Material Science The investigation into the molecular structure and properties of certain thiophene derivatives, such as Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, reveals their potential in material science. These studies focus on understanding the stability of molecules arising from hyper-conjugative interactions and charge delocalization, which are crucial for developing new materials with advanced optical and electronic properties (Y. Sheena Mary et al., 2014).

Synthesis of Novel Heterocyclic Compounds Research on the synthesis of novel heterocyclic compounds from thiophene derivatives opens new avenues in medicinal chemistry. For example, the creation of new 2,3-diaminothieno[2,3-d]pyrimidin-4(3H)-one derivatives from alkyl 2-amino-thiophene-3-carboxylates showcases the versatility of thiophene derivatives in constructing complex heterocyclic structures with potential biological activities (N. Pokhodylo et al., 2008).

Safety and Hazards

The safety data sheet for “Methyl 4,5-diamino-2-thiophenecarboxylate” advises against using it for medicinal, household, or other uses . If inhaled or ingested, medical attention should be sought immediately . The compound should be handled with appropriate personal protective equipment to avoid contact with skin and eyes .

Properties

IUPAC Name

methyl 4,5-diaminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDXQZNWZYJVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700967
Record name Methyl 4,5-diaminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106850-18-4
Record name Methyl 4,5-diaminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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